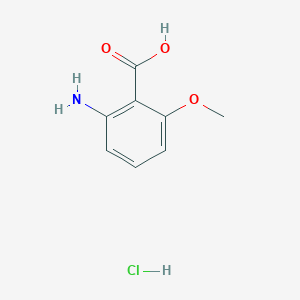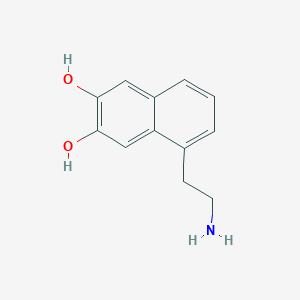
5-(2-Aminoethyl)naphthalene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-アミノエチル)ナフタレン-2,3-ジオールは、2位と3位にヒドロキシル基とアミノエチル基が置換されたナフタレン環を持つ有機化合物です。
2. 製法
合成経路と反応条件
5-(2-アミノエチル)ナフタレン-2,3-ジオールの合成は、通常、ナフタレン-2-オールまたはナフタレン-2,7-ジオールのアミノメチル化反応を伴います。 この反応は、ホルムアルデヒドを用いて、2級脂肪族および複素環式ジアミンを用いて行うことができます . 一部の生成物の分子の強い分子内水素結合は、IRおよび1H NMR分光法によって検出することができます .
工業生産方法
5-(2-アミノエチル)ナフタレン-2,3-ジオールの具体的な工業生産方法は、あまり文書化されていませんが、一般的なアプローチとしては、実験室での合成方法をスケールアップすることです。これには、収率と純度を向上させるために、温度、圧力、触媒の使用などの反応条件を最適化することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)naphthalene-2,3-diol typically involves the aminomethylation of naphthalen-2-ol or naphthalene-2,7-diol. This reaction can be carried out using secondary aliphatic and heterocyclic diamines with formaldehyde . The formation of strong intramolecular hydrogen bonds in the molecules of some products can be detected by IR and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
反応の種類
5-(2-アミノエチル)ナフタレン-2,3-ジオールは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、キノンを形成するために酸化される可能性があります。
還元: アミノ基は、2級アミンを形成するために還元される可能性があります。
置換: ヒドロキシル基は、エーテルまたはエステルを形成するために置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用できます。
置換: ハロアルカンまたはアシルクロリドなどの試薬を置換反応に使用できます。
生成される主な生成物
酸化: キノン
還元: 2級アミン
置換: エーテルまたはエステル
4. 科学研究における用途
5-(2-アミノエチル)ナフタレン-2,3-ジオールは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、生物活性分子と構造的に類似しているため、生化学的経路を研究するための候補です。
科学的研究の応用
5-(2-Aminoethyl)naphthalene-2,3-diol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for studying biochemical pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
5-(2-アミノエチル)ナフタレン-2,3-ジオールがその効果を発揮する機序は、酵素や受容体などの分子標的との相互作用に関与しています。アミノエチル基は、活性部位と水素結合や静電相互作用を形成することができます。一方、ヒドロキシル基は、追加の水素結合に関与することができます。 これらの相互作用は、標的分子の活性を調節し、様々な生物学的効果をもたらす可能性があります .
6. 類似の化合物との比較
類似の化合物
ドーパミン: ベンゼン環にアミノエチル基と2つのヒドロキシル基を持つ、類似の構造を持つカテコールアミン.
ナフタレン-2-オール: 1つのヒドロキシル基を持つ、より単純なナフタレン誘導体.
独自性
5-(2-アミノエチル)ナフタレン-2,3-ジオールは、ナフタレンコアとアミノエチル基とジヒドロキシ置換基の組み合わせによって、ユニークです。この構造配置は、ドーパミンやナフタレン-2-オールなどのより単純な類似体と比較して、独特の化学反応性と様々な用途の可能性を提供します。
類似化合物との比較
Similar Compounds
Naphthalen-2-ol: A simpler naphthalene derivative with a single hydroxyl group.
Uniqueness
5-(2-Aminoethyl)naphthalene-2,3-diol is unique due to the combination of its naphthalene core with both aminoethyl and dihydroxy substitutions. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to simpler analogs like dopamine and naphthalen-2-ol.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
5-(2-aminoethyl)naphthalene-2,3-diol |
InChI |
InChI=1S/C12H13NO2/c13-5-4-8-2-1-3-9-6-11(14)12(15)7-10(8)9/h1-3,6-7,14-15H,4-5,13H2 |
InChIキー |
OODPBVDVJOAZHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(C=C2C(=C1)CCN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)
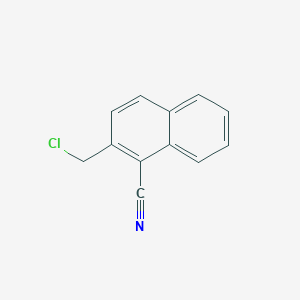
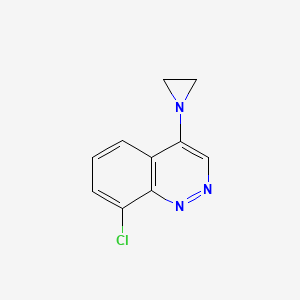



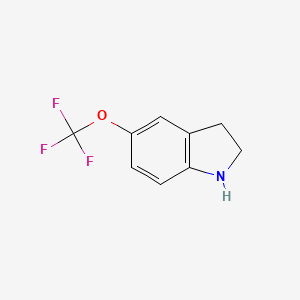
![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
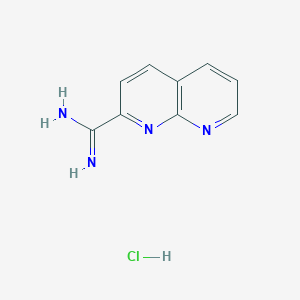

![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)

